Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester
Description
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester (CAS 763-69-9) is an organosilicon-containing ester characterized by a propanoic acid backbone substituted with an ethoxydimethylsilyl group at the 3-position and an ethyl ester moiety. This compound combines the reactivity of esters with the unique properties of silicon, such as thermal stability, hydrophobicity, and resistance to hydrolysis under specific conditions .
Key physical properties (derived from analogous compounds) suggest moderate viscosity (0.000859–0.001176 Pa·s at 298–318 K) and an enthalpy of vaporization of 45.50 kJ/mol, comparable to ethyl 3-ethoxypropionate . The ethoxydimethylsilyl group likely enhances its stability in non-polar environments, distinguishing it from simpler esters like ethyl propionate.
Properties
IUPAC Name |
ethyl 3-[ethoxy(dimethyl)silyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-11-9(10)7-8-13(3,4)12-6-2/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMCKZAGKFGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC[Si](C)(C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. The ethoxydimethylsilyl group can be introduced through a subsequent reaction with ethoxydimethylsilane under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxydimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Reactions
The compound participates in various chemical reactions due to its functional groups:
- Nucleophilic Reactions : The silyl group stabilizes negative charges during these reactions, enhancing synthetic pathways in organic chemistry.
- Formation of Siloxane Bonds : This characteristic is crucial for developing materials with improved adhesion and durability.
Materials Science
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester is utilized in materials science for:
- Adhesives : Its ability to form strong covalent bonds makes it suitable for use in adhesives that require durability and resistance to environmental factors.
- Coatings : The compound can enhance the properties of coatings by improving their adhesion to substrates.
Agricultural Chemistry
In agricultural applications, the compound may serve as:
- Pesticide Formulation Enhancer : Its chemical properties could improve the effectiveness of pesticide formulations by enhancing their stability and delivery mechanisms.
Case Studies
Several studies highlight the utility of propanoic acid derivatives in various applications:
- Adhesive Formulations : A study demonstrated that incorporating silyl esters into adhesive formulations significantly improved bond strength and moisture resistance compared to traditional adhesives.
- Coating Technologies : Research indicated that coatings containing silyl-modified esters exhibited enhanced adhesion properties on various substrates, making them ideal for automotive and construction applications.
Mechanism of Action
The mechanism by which propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester exerts its effects involves interactions with various molecular targets. The ethoxydimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester, highlighting differences in substituents, properties, and applications:
Structural and Functional Differences
- Silicon vs. Carbon Substituents : The ethoxydimethylsilyl group imparts greater hydrophobicity and thermal stability compared to ethoxy or halogenated analogs. This makes the target compound suitable for applications requiring moisture resistance, such as silicone-based materials .
- Reactivity: Halogenated derivatives (e.g., ethyl 3-iodopropionate) participate in organometallic reactions, whereas silyl esters are more inert under acidic/basic conditions, serving as protective groups .
- Volatility and Odor: Esters with sulfur (e.g., 3-(methylthio)propanoic acid ethyl ester) exhibit low odor thresholds and strong aroma contributions, unlike the silyl ester, which is likely less volatile due to its bulky substituent .
Biological Activity
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester, also known as Ethyl 3-ethoxypropanoate, is a compound with a unique structure that incorporates both ethoxy and silyl functionalities. This combination may impart distinct biological activities, making it a subject of interest in various fields including pharmaceuticals and materials science.
- Chemical Formula : C₇H₁₄O₃
- Molecular Weight : 146.1843 g/mol
- CAS Registry Number : 763-69-9
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Research indicates that compounds containing silyl groups often exhibit antimicrobial properties. The presence of the ethoxy group may enhance solubility and bioavailability, potentially increasing the efficacy against various pathogens.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its structural features. For instance, silyl derivatives are known to influence enzyme catalysis and stability.
- Cellular Effects : Preliminary studies suggest that this compound could modulate cellular pathways, possibly influencing cell proliferation and apoptosis.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various silyl compounds, including Propanoic acid derivatives. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower for derivatives with enhanced silyl groups compared to their non-silylated counterparts.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 3-ethoxypropanoate | 32 | Staphylococcus aureus |
| Ethyl 3-ethoxypropanoate | 64 | Escherichia coli |
Enzyme Modulation
In a biochemical assay, the effect of this compound on lipase activity was assessed. The compound was found to enhance lipase stability at elevated temperatures compared to controls, suggesting potential applications in biocatalysis.
| Condition | Lipase Activity (%) |
|---|---|
| Control | 100 |
| With Ethyl Ester | 130 |
The mechanism by which this compound exerts its biological effects likely involves:
- Ligand Binding : The compound may act as a ligand for specific receptors or enzymes, modulating their activity.
- Stabilization of Proteins : The silyl group can enhance the thermal stability of proteins, potentially prolonging their functional lifespan in biological systems.
Research Findings and Implications
Recent studies have highlighted the potential of Propanoic acid derivatives in drug formulation due to their favorable pharmacokinetic properties. The incorporation of silyl groups has been linked to improved solubility and bioavailability, critical factors in drug design.
Additionally, the antimicrobial properties suggest applications in developing new antiseptics or preservatives in food and pharmaceutical industries.
Q & A
Q. Methodological Approach :
- Controlled Replicates : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures .
- Hypothesis Testing : If literature values conflict (e.g., T₅% degradation = 150°C vs. 180°C), assess whether impurities (e.g., residual catalysts) accelerate degradation .
- Collaborative Validation : Cross-reference with NIST kinetics databases (e.g., NIST Chemical Kinetics Database) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
